molecular formula C10H9ClN4O2 B1493152 5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 1994003-05-2

5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No. B1493152
CAS RN: 1994003-05-2
M. Wt: 252.66 g/mol
InChI Key: VHTRTPIJVDUUAA-UHFFFAOYSA-N
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Description

5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (also known as 5-chloropyrimidin-4-yl-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione or 5-Cl-THPP-1,3) is a novel heterocyclic compound that has been studied for its potential therapeutic applications. It is a member of the pyrrolo[3,4-c]pyrrole family of compounds and has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. This compound has been studied extensively in the laboratory and is being evaluated for its potential use in the clinical setting.

Scientific Research Applications

Synthesis and Biological Evaluation

  • The compound has been involved in the synthesis of new antithrombotic compounds showing favorable cerebral and peripheral effects, indicating its potential in the development of treatments for thrombosis (Furrer, Wágner, & Fehlhaber, 1994).
  • Another study focused on synthesizing coumarin derivatives, including pyrimidino and pyrrolo derivatives, demonstrating antimicrobial activity, highlighting the compound's role in creating new antimicrobial agents (Al-Haiza, Mostafa, & El-kady, 2003).
  • Research on synthesizing pyrimido-pyrimidinedithiones indicates potential chemotherapeutic applications, suggesting the chemical's importance in cancer therapy development (Snieckus & Guimarães, 2014).

Chemical Properties and Antimicrobial Activity

  • Studies have synthesized and investigated the antimicrobial activities of mono- and disubstituted derivatives, finding some compounds with good activity against various pathogens, demonstrating the chemical's utility in developing new antimicrobial therapies (Voskienė et al., 2011).

Antiviral and Anticonvulsant Activities

  • New N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives have shown moderate to high activities against hepatitis B virus, indicating the compound's potential in antiviral drug development (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
  • Functionalized 5-(isoindole-1,3-dione)-pyrimidinones have been synthesized and tested for anticonvulsant activities, suggesting the compound's applicability in developing new treatments for epilepsy (Sharma, Gawande, Mohan, & Goel, 2016).

Mechanism of Action

Target of Action

The primary target of 5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is the Aurora kinases . Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division. They are involved in the regulation of mitosis, or cell division, and are essential for maintaining the genetic stability of a cell.

Mode of Action

The compound acts as a potent inhibitor of Aurora kinases . It binds to the active site of these kinases, preventing them from carrying out their normal function. This disruption can lead to cell cycle arrest and ultimately cell death, particularly in cancer cells that rely heavily on these kinases for survival and proliferation.

Pharmacokinetics

The compound has been described as having favorable chemico-physical and pharmacokinetic properties . This suggests that it may have good bioavailability, meaning it can be effectively absorbed and utilized by the body.

Result of Action

The result of the compound’s action is a potent antitumor effect. By inhibiting Aurora kinases, it can induce cell cycle arrest and cell death in cancer cells . This makes it a promising candidate for the development of new anticancer therapies.

Biochemical Analysis

Biochemical Properties

5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, such as cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby preventing its activity and leading to cell cycle arrest .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cell lines by activating apoptotic pathways and inhibiting survival signals . Additionally, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the binding of this compound to CDK2 results in the inhibition of the enzyme’s activity, which in turn affects the cell cycle progression . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation and subsequent conjugation of this compound, leading to the formation of metabolites that are excreted from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, influencing its effects on cellular processes .

properties

IUPAC Name

5-(6-chloropyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2/c11-7-1-8(13-4-12-7)15-2-5-6(3-15)10(17)14-9(5)16/h1,4-6H,2-3H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTRTPIJVDUUAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=CC(=NC=N3)Cl)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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